Gold(III) hydroxide

Description

Properties

IUPAC Name |

gold;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYUERUQZXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061646 | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-52-2 | |

| Record name | Gold trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gold(III) Hydroxide: A Technical Guide to its Chemical and Physical Properties

Audience: Researchers, scientists, and drug development professionals.

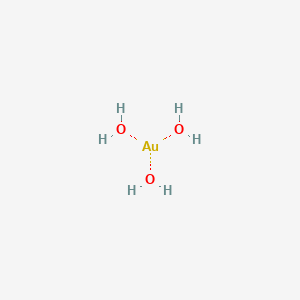

Introduction: Gold(III) hydroxide, with the chemical formula Au(OH)₃, is an inorganic compound of significant interest in materials science, catalysis, and nanomedicine.[1][2] Also referred to as auric acid (H₃AuO₃) or gold trihydroxide, it serves as a crucial precursor for the synthesis of various gold-based materials, including gold(III) oxide, gold salts (aurates), and, most notably, gold nanoparticles (AuNPs).[1][3] Its utility stems from its unique chemical reactivity and physical characteristics, which enable its application in fields ranging from electronics and environmental remediation to advanced therapeutic and diagnostic systems.[1][4] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its key reaction pathways.

Chemical and Physical Properties

This compound is a compound whose exact structure has been a subject of investigation, with formulations proposed as Au(OH)₃, hydrous gold(III) oxide (Au₂O₃·nH₂O), or an oxide-hydroxide hydrate (AuOOH·H₂O).[5][6] For the purposes of this guide, the most commonly accepted formula, Au(OH)₃, will be used. The compound is typically an X-ray amorphous solid.[6][7]

1.1. Physical Characteristics this compound generally appears as a yellow to brown powder or as vivid, dark yellow crystals.[1][2][8] It is highly insoluble in water, though its solubility varies depending on its form; a stable (red) form has a reported solubility of 2.5 × 10⁻⁸ mol/L, while a less stable (white) form is more soluble at 2.5 × 10⁻⁵ mol/L.[2][9] One study determined the solubility at 298K to be 0.00120 g/100 g of H₂O.[6][7] The compound is known to be sensitive to light, which can cause it to decompose into metallic gold.[10][11]

1.2. Chemical Reactivity and Thermal Stability this compound is amphoteric, meaning it is soluble in both acidic and alkaline solutions.[2][10] In acidic conditions, it forms aquahydroxogold(III) complexes, such as Au(OH)₂(H₂O)₂⁺.[2] In the presence of alkalis, it reacts to form salts known as aurates (e.g., Na₂HAuO₃).[1][12]

The compound exhibits distinct thermal decomposition behavior. It is easily dehydrated at temperatures above 140°C to yield gold(III) oxide (Au₂O₃).[1][2][5] This oxide is itself unstable and further decomposes into metallic gold and oxygen at higher temperatures, typically starting around 155°C.[5][13] Thermogravimetric analysis reveals a two-step weight loss process corresponding to these dehydration and decomposition reactions.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound based on available literature data.

| Property | Value | Reference(s) |

| Molecular Formula | Au(OH)₃ or H₃AuO₃ | [1][4] |

| Molecular Weight | ~247.99 g/mol | [4][14] |

| Appearance | Vivid, dark yellow crystals or a yellow to brown powder | [1][2][10] |

| Solubility in Water | - Stable (red) form: 2.5 × 10⁻⁸ mol/L - Least stable (white) form: 2.5 × 10⁻⁵ mol/L - General: 0.00007 g/100 g H₂O - At 298K: 0.00120 g/100 g H₂O | [1][6][9] |

| Acidity (pKa) | <11.7, 13.36, >15.3 | [1] |

| Decomposition Temperature | Dehydrates above 140°C to Au₂O₃; Decomposes at ~150°C | [1][5][12] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -477.8 kJ/mol (solid) | [12] |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -349.8 kJ/mol (solid) | [12] |

| Standard Molar Entropy (S⁰) | 121 J/(mol·K) (solid) | [12] |

| CAS Number | 1303-52-2 | [4] |

Experimental Protocols

3.1. Synthesis of this compound via Precipitation

This protocol describes a common laboratory method for synthesizing this compound by precipitating it from a gold salt solution using a base.

Objective: To prepare solid this compound from an aqueous solution of chloroauric acid or its salt.

Materials:

-

Chloroauric acid (HAuCl₄) or Potassium tetrachloroaurate(III) (KAuCl₄)[1][8][15]

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution[1][7][8]

-

Deionized water

-

Membrane filter (e.g., 0.20 µm)

-

Beakers, magnetic stirrer, and filtration apparatus

-

Freeze-dryer or vacuum oven

Methodology:

-

Prepare Reactant Solutions: Prepare an aqueous solution of the gold(III) salt (e.g., HAuCl₄) and a separate aqueous solution of the base (e.g., Na₂CO₃).[7]

-

Precipitation: While stirring vigorously, slowly add the gold(III) salt solution to the base solution. A brown or yellow precipitate of this compound will form immediately.[7][15] The reaction for HAuCl₄ and NaOH is: HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O.[1]

-

Aging: Continue to stir the mixture at room temperature for a specified period (e.g., 8 hours) to ensure complete precipitation and aging of the solid.[7]

-

Isolation: Filter the precipitate from the solution using a membrane filter.[7]

-

Washing: Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities and residual ions (e.g., Cl⁻, Na⁺).

-

Drying: Dry the final product. Freeze-drying under vacuum is a common method to obtain a fine powder.[7] Alternatively, gentle heating in a vacuum oven can be used, taking care not to exceed the decomposition temperature.

3.2. Characterization via Thermal Analysis (TG/DTA)

This protocol outlines the use of Thermogravimetry/Differential Thermal Analysis (TG/DTA) to study the thermal decomposition of the synthesized this compound.

Objective: To determine the dehydration and decomposition temperatures and confirm the composition of the synthesized material.

Instrumentation:

-

Simultaneous Thermal Analyzer (TG/DTA or TGA/DSC)

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder into an appropriate crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TG/DTA instrument.

-

Analysis Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) under a controlled atmosphere (e.g., inert gas like Helium or Nitrogen) at a constant heating rate (e.g., 10°C/min).[13]

-

Data Acquisition: Record the sample weight (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

Data Interpretation:

-

TGA Curve: Analyze for stepwise weight loss. The first step, starting above 100°C, corresponds to the loss of water molecules (dehydration) as 2Au(OH)₃ → Au₂O₃ + 3H₂O.[5][7] The second step at a higher temperature corresponds to the loss of oxygen as Au₂O₃ decomposes to metallic gold (2Au₂O₃ → 4Au + 3O₂).[5][7]

-

DTA Curve: Look for endothermic peaks corresponding to the energy absorbed during the dehydration and decomposition processes. These peak temperatures provide information about the transition points.[7]

-

Key Processes and Visualizations

4.1. Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the fully characterized this compound product.

Caption: Workflow for the synthesis and thermal analysis of this compound.

4.2. Thermal Decomposition Pathway

This diagram shows the sequential decomposition of this compound upon heating.

Caption: Stepwise thermal decomposition of this compound to metallic gold.

4.3. Role in Supported Gold Catalyst Preparation

This compound is a key precursor in the co-precipitation method for creating highly active supported gold nanoparticle catalysts, which are crucial in many industrial chemical processes.[3][16][17]

Caption: Co-precipitation method for supported Au catalysts using Au(OH)₃.

Applications in Catalysis and Drug Development

The primary value of this compound in advanced applications lies in its role as a precursor.

5.1. Catalysis In catalysis, this compound is used to prepare highly dispersed gold nanoparticles on various oxide supports (e.g., TiO₂, SiO₂).[16][17] The co-precipitation method, followed by calcination, decomposes the hydroxide to form small, catalytically active gold nanoparticles.[16] These catalysts are effective for a range of reactions, including the low-temperature oxidation of carbon monoxide, selective oxidation, and various organic syntheses.[17][18][19] The Au(III) ion itself can act as a "hard" Lewis acid, catalyzing reactions involving π-systems like alkynes and alkenes.[20][21]

5.2. Drug Development and Nanomedicine In the biomedical field, this compound is gaining significant attention as a starting material for gold nanoparticles (AuNPs).[4][10] AuNPs have tunable optical and electronic properties, are biocompatible, and can be functionalized to target specific cells or tissues.[4][22] They are being explored for numerous applications, including:

-

Drug Delivery: AuNPs can be loaded with anti-cancer drugs, providing a vehicle for targeted delivery to tumors, potentially reducing side effects.[23]

-

Diagnostic Imaging: The unique properties of AuNPs make them useful as contrast agents.[4]

-

Photothermal Therapy: When irradiated with light of a specific wavelength, AuNPs can generate heat to selectively destroy cancer cells.[3]

-

Anti-cancer Agents: While many gold compounds investigated for cancer therapy are organometallic complexes, the principles of using gold to target cellular processes are well-established.[24][25][26] The byproducts from Au(OH)₃ reduction (water and oxygen) are benign, making it an attractive precursor for in-vivo applications.[17]

Conclusion

This compound is a fundamentally important compound whose properties bridge basic inorganic chemistry with cutting-edge materials science and nanotechnology. While its insolubility and thermal instability are key characteristics, it is precisely these features—particularly its clean decomposition to metallic gold—that make it an indispensable precursor for creating advanced gold nanomaterials. For researchers in catalysis and drug development, a thorough understanding of the synthesis, characterization, and reactivity of this compound is essential for designing and fabricating next-generation catalysts and therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. researchmap.jp [researchmap.jp]

- 8. Gold hydroxide | 1303-52-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. usbio.net [usbio.net]

- 11. chembk.com [chembk.com]

- 12. This compound [chemister.ru]

- 13. hasyweb.desy.de [hasyweb.desy.de]

- 14. This compound | AuH3O3 | CID 11536100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. azom.com [azom.com]

- 19. researchgate.net [researchgate.net]

- 20. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.tamu.edu [chem.tamu.edu]

- 24. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Therapeutic applications of gold complexes: lipophilic gold(iii) cations and gold(i) complexes for anti-cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Gold compounds as therapeutic agents for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition of Gold(III) Hydroxide to Gold(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gold(III) hydroxide (Au(OH)₃) to gold(III) oxide (Au₂O₃). It includes detailed experimental protocols, quantitative data analysis, and visualizations of the chemical processes involved. This information is crucial for professionals working with gold-based compounds in catalysis, nanomaterials, and pharmaceutical development.

Introduction

This compound is a key precursor in the synthesis of various gold compounds and nanomaterials. Its thermal decomposition is a critical step in producing gold(III) oxide, a material with applications in catalysis and as a precursor for other gold-based chemicals. Understanding the nuances of this decomposition process is essential for controlling the purity, morphology, and reactivity of the resulting gold oxide.

The identity of what is commonly referred to as this compound is a subject of some debate in the scientific community. It has been formulated as Au(OH)₃, auric acid (H₃AuO₃), hydrated gold(III) oxide (Au₂O₃·nH₂O), or even as an oxide-hydroxide hydrate (AuOOH·H₂O).[1][2] For the purposes of this guide, we will refer to the precipitated product from the neutralization of chloroauric acid as this compound, Au(OH)₃.

The thermal decomposition of this compound is generally understood to be a multi-step process. The initial step involves the dehydration of the hydroxide to form gold(III) oxide. Subsequent heating leads to the decomposition of gold(III) oxide into metallic gold and oxygen.[3]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent thermal decomposition to gold(III) oxide.

2.1. Synthesis of this compound (Au(OH)₃)

The most common method for synthesizing this compound is through the neutralization of a chloroauric acid (HAuCl₄) solution with a base.[4]

Materials:

-

Chloroauric acid (HAuCl₄) solution

-

Sodium carbonate (Na₂CO₃) solution or Sodium hydroxide (NaOH) solution[4]

-

Deionized water

-

Membrane filter (0.20 µm)

-

Freeze-dryer

Procedure:

-

Prepare a solution of chloroauric acid in deionized water.

-

Separately, prepare a solution of sodium carbonate or sodium hydroxide in deionized water.

-

Slowly add the base solution to the chloroauric acid solution while stirring continuously. A brownish precipitate of this compound will form.[3] The reaction with NaOH is as follows: HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O[4]

-

Continue stirring the mixture for a set period (e.g., 8 hours) to ensure complete precipitation.[3]

-

Filter the precipitate using a 0.20 µm membrane filter.[3]

-

Wash the precipitate thoroughly with deionized water to remove any remaining salts (e.g., NaCl).[3]

-

Dry the purified precipitate using a freeze-dryer to obtain amorphous this compound powder.[3]

2.2. Thermal Decomposition of this compound to Gold(III) Oxide

The conversion of this compound to gold(III) oxide is achieved through controlled heating. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study this process.

Equipment:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA)

-

Inert atmosphere (e.g., Nitrogen or Argon) or an oxidative atmosphere (e.g., Air)[5]

Procedure:

-

Place a precisely weighed sample of the synthesized this compound powder into the TGA sample pan.

-

Purge the TGA furnace with the desired gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 773 K or 500 °C) at a controlled heating rate (e.g., 10 °C/min).[3][6]

-

Record the weight loss of the sample (TGA curve) and the difference in temperature between the sample and a reference (DTA curve) as a function of temperature.

-

The first significant weight loss, accompanied by an endothermic peak in the DTA curve, corresponds to the dehydration of Au(OH)₃ to Au₂O₃.[3]

Data Presentation

The quantitative data from the thermal decomposition of this compound are summarized in the tables below.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

| Decomposition Step 1 | Dehydration of Au(OH)₃ to Au₂O₃ | [3] |

| Temperature of Step 1 | ~310 K (37 °C) | [3] |

| Weight Loss in Step 1 | 8.4% | [3] |

| Decomposition Step 2 | Decomposition of Au₂O₃ to Au | [3] |

| Temperature of Step 2 | ~570 K (297 °C) | [3] |

| Weight Loss in Step 2 | 9.6% | [3] |

| Total Weight Loss | 18% | [3] |

Table 2: Kinetic Parameters for the Thermal Decomposition of Crystalline and Amorphous Gold(III) Oxide/Hydroxide

| Sample | Activation Energy (kJ/mol) | Pre-exponential Factor (1st order) | Pre-exponential Factor (2nd order) | Reference |

| Crystalline Au₂O₃ | 204 | 8.08 x 10¹⁴ | 1.10 x 10¹³ | [7] |

| Commercial "Au₂O₃" (amorphous) | 165 | 5.70 x 10¹² | 7.75 x 10¹⁰ | [7] |

Visualization of Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed decomposition pathway.

Caption: Experimental workflow for the synthesis and thermal decomposition of Au(OH)₃.

Caption: Proposed thermal decomposition pathway of Au(OH)₃.

Conclusion

The thermal decomposition of this compound to gold(III) oxide is a fundamental process in gold chemistry. A thorough understanding of the synthesis of the precursor and the conditions of its decomposition is paramount for producing high-quality gold oxide. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field, enabling better control and optimization of their experimental work. Further research is still needed to fully elucidate the exact nature of the "this compound" precipitate and the potential for intermediate species during its thermal decomposition.

References

- 1. usbio.net [usbio.net]

- 2. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchmap.jp [researchmap.jp]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 6. mdpi.com [mdpi.com]

- 7. hasyweb.desy.de [hasyweb.desy.de]

The Aqueous Solubility of Auric Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of auric acid, also known as tetrachloroauric(III) acid (HAuCl₄). Intended for researchers, scientists, and professionals in drug development, this document delves into the factors influencing the dissolution of this critical gold compound in aqueous media. It summarizes available quantitative data, outlines experimental protocols for solubility determination, and presents key chemical pathways. The information is structured to facilitate easy access and application in a laboratory setting.

Introduction

Auric acid is a pivotal precursor in the synthesis of a myriad of gold-based compounds and nanomaterials utilized in fields ranging from catalysis to nanomedicine. Its solubility in aqueous solutions is a fundamental property that dictates its reactivity, bioavailability, and utility in various applications. Understanding the parameters that govern its dissolution is paramount for the precise control of chemical reactions and the formulation of gold-based therapeutics. This guide aims to provide an in-depth understanding of the aqueous behavior of auric acid.

Physicochemical Properties of Auric Acid

Auric acid is an inorganic compound that typically exists as a hydrated crystalline solid, most commonly as the trihydrate (HAuCl₄·3H₂O) or tetrahydrate (HAuCl₄·4H₂O). It is a strong acid and is highly hygroscopic. The dissolution in water involves the dissociation of the proton (H⁺) and the tetrachloroaurate(III) anion ([AuCl₄]⁻).

Aqueous Solubility of Auric Acid

Auric acid is well-known for its high solubility in water and other polar solvents like alcohols, ethers, esters, and ketones.[1][2] The dissolution process, however, is not a simple physical phenomenon but is accompanied by chemical transformations of the tetrachloroaurate(III) anion.

General Solubility

Qualitative assessments consistently describe auric acid as being very soluble in water. One source indicates a high solubility of 350 grams of H[AuCl₄] per 100 grams of water, although the specific temperature for this measurement is not provided.[3]

Factors Influencing Aqueous Solubility

The solubility of auric acid in aqueous solutions is significantly influenced by several factors, most notably pH and temperature. The presence of other ions in the solution can also play a role.

The pH of the aqueous medium is a critical determinant of the chemical species of gold(III) in solution and, consequently, its solubility. The tetrachloroaurate(III) anion, [AuCl₄]⁻, undergoes hydrolysis in water, a process that is highly dependent on the hydrogen ion concentration.[3][4] In acidic solutions, the [AuCl₄]⁻ anion is the predominant species. As the pH increases, the chloride ligands are successively replaced by hydroxide ions, leading to the formation of a series of chlorohydroxoaurate(III) complexes.[5]

This series of equilibria can be represented as follows:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻

The speciation of auric acid at different pH values has a direct impact on its apparent solubility and its reactivity in subsequent chemical processes, such as the synthesis of gold nanoparticles.[5]

Quantitative Solubility Data

| Parameter | Value/Observation | Conditions | Reference |

| Solubility in Water | 350 g / 100 g H₂O | Not specified | [3] |

| pH Dependence | Speciation changes significantly with pH, affecting solubility. [AuCl₄]⁻ is stable at low pH. Hydrolysis to chlorohydroxo species occurs at higher pH. | Ambient | [4][5] |

| Solvent Compatibility | Soluble | Alcohols, ethers, esters, ketones | [1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous solubility of auric acid. This method is adapted from standard procedures for measuring the solubility of metal halide complexes.

Materials

-

Auric acid (HAuCl₄·nH₂O)

-

Deionized water

-

pH meter

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Procedure

-

Preparation of Saturated Solutions:

-

Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffers.

-

Add an excess amount of auric acid to a known volume of each buffered solution in sealed containers.

-

Place the containers in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered, saturated solution with deionized water to a concentration within the analytical range of the chosen analytical instrument.

-

Determine the concentration of gold in the diluted solution using a calibrated UV-Vis spectrophotometer (measuring the absorbance of the [AuCl₄]⁻ ion) or by ICP-MS for higher accuracy and sensitivity.

-

-

Data Calculation:

-

Calculate the concentration of auric acid in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mol/L, or g/100 g of water.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Chemical Pathways

Hydrolysis Pathway of the Tetrachloroaurate(III) Anion

The speciation of the tetrachloroaurate(III) anion in aqueous solution is a dynamic equilibrium that is highly dependent on the pH of the medium. The following diagram illustrates the stepwise hydrolysis of the [AuCl₄]⁻ anion.

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. Binding uric acid: a pure chemical solution for the treatment of hyperuricemia - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04626A [pubs.rsc.org]

- 4. Solubility of uric acid and supersaturation of monosodium urate: why is uric acid so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

amphoteric nature of Gold(III) hydroxide in acidic and alkaline solutions

An In-depth Technical Guide on the Amphoteric Nature of Gold(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, Au(OH)₃, also known as auric acid, is an inorganic compound of significant interest in various fields, including catalysis, nanotechnology, and materials science.[1] A key characteristic of this compound is its amphoteric nature, meaning it can react as both a base in the presence of acids and as an acid in the presence of strong bases.[2][3] This dual reactivity governs its solubility and is fundamental to its synthesis and application. This guide provides a comprehensive overview of the chemical behavior of this compound in acidic and alkaline solutions, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to this compound

This compound is a yellow-brown solid that is practically insoluble in water.[2][4] Structurally, its exact nature has been a subject of discussion, with formulations ranging from Au(OH)₃ to hydrated gold(III) oxide (Au₂O₃·nH₂O).[5][6] However, recent characterizations support the Au(OH)₃ composition.[6][7] The compound is thermally unstable, dehydrating to gold(III) oxide (Au₂O₃) at temperatures above 140°C.[8][9] Its chemical versatility stems from its ability to act as a Lewis acid, accepting electron pairs, or as a Brønsted-Lowry acid, donating protons in strongly alkaline environments.

The Amphoteric Chemistry of Au(OH)₃

The amphoterism of this compound is demonstrated by its dissolution in both acidic and alkaline media.[4][10]

Reaction in Acidic Solutions (Behavior as a Base)

In the presence of an acid, this compound acts as a base, accepting protons to form water and a corresponding gold(III) salt. For example, with hydrochloric acid (HCl), it can form gold(III) chloride (AuCl₃) or, with excess chloride ions, the more stable tetrachloroaurate(III) complex ion, [AuCl₄]⁻.[11][12]

The generalized reaction is: Au(OH)₃(s) + 3 H⁺(aq) → Au³⁺(aq) + 3 H₂O(l)

Specifically with HCl, the reactions are: Au(OH)₃(s) + 3 HCl(aq) → AuCl₃(aq) + 3 H₂O(l) [12] Au(OH)₃(s) + 4 HCl(aq) → H--INVALID-LINK-- + 3 H₂O(l) [11][13]

In aqueous acidic solutions without strong complexing agents, aquahydroxogold(III) complexes such as [Au(OH)₂(H₂O)₂]⁺ are the predominant species.[2][14]

Reaction in Alkaline Solutions (Behavior as an Acid)

In strongly alkaline solutions, this compound behaves as an acid, donating protons (or accepting hydroxide ions) to form soluble hydroxo-complexes.[1] With sodium hydroxide (NaOH), it dissolves to form sodium tetrahydroxoaurate(III), Na[Au(OH)₄].[3][15]

The reaction is: Au(OH)₃(s) + OH⁻(aq) → [Au(OH)₄]⁻(aq) [15]

The formation of these soluble aurate salts is a clear indication of its acidic character.[1][8]

Quantitative Data Presentation

The following table summarizes key physicochemical properties and equilibrium constants related to this compound.

| Property | Value | Reference(s) |

| Molar Mass | 247.99 g/mol | [4][8] |

| Appearance | Yellow to brown powder/crystals | [2][8] |

| Solubility in Water | 2.5 × 10⁻⁸ mol/L (stable, red form) | [2][14] |

| Solubility Product (Ksp) | 5.5 x 10⁻⁴⁶ (pKsp ≈ 45.26) | [10][16] |

| Protonation Constant (log KH1) | Au(OH)₄⁻ + H⁺ ⇌ Au(OH)₃(H₂O)log KH1 = 3.0 ± 0.1 | [14] |

| Protonation Constant (log KH2) | Au(OH)₃(H₂O) + H⁺ ⇌ [Au(OH)₂(H₂O)₂]⁺log KH2 = 1.8 ± 0.2 | [14] |

| Decomposition Temperature | > 140 °C (dehydrates to Au₂O₃) | [2][8] |

Experimental Protocols

Synthesis of this compound

This protocol describes the precipitation of Au(OH)₃ from a chloroauric acid solution.

Materials:

-

Chloroauric acid (HAuCl₄) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

pH indicator paper or pH meter

Methodology:

-

Place a known volume of the HAuCl₄ solution into a beaker.

-

While stirring continuously, add the 1 M NaOH solution dropwise.

-

A yellow-brown precipitate of Au(OH)₃ will begin to form.[7] The balanced chemical equation is: HAuCl₄ + 4 NaOH → Au(OH)₃↓ + 4 NaCl + H₂O.[1][8]

-

Continue adding NaOH until the pH of the supernatant is neutral to slightly alkaline (pH 7-8). Avoid a large excess of NaOH, as it will redissolve the precipitate to form [Au(OH)₄]⁻.[15]

-

Transfer the mixture to centrifuge tubes and centrifuge to pellet the solid precipitate.

-

Decant the supernatant liquid.

-

Wash the precipitate by resuspending it in deionized water, centrifuging, and decanting the supernatant. Repeat this washing step 2-3 times to remove residual NaCl and other soluble impurities.

-

The resulting pellet is purified this compound.

Demonstration of Amphoterism

This protocol uses the synthesized Au(OH)₃ to demonstrate its solubility in acid and excess base.

Materials:

-

Purified Au(OH)₃ precipitate (from Protocol 5.1)

-

Hydrochloric acid (HCl) solution (e.g., 6 M)

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Three separate test tubes

Methodology:

-

Distribute the synthesized Au(OH)₃ precipitate equally into the three test tubes.

-

Control: To the first test tube, add 5 mL of deionized water. Agitate the mixture. The Au(OH)₃ should remain insoluble.

-

Acid Test: To the second test tube, add the 6 M HCl solution dropwise while agitating. The precipitate will dissolve as it reacts to form soluble gold(III) chloride or tetrachloroaurate(III) complexes.[11][12][17]

-

Base Test: To the third test tube, add the 6 M NaOH solution dropwise while agitating. The precipitate will dissolve as it reacts to form the soluble tetrahydroxoaurate(III) complex ion, [Au(OH)₄]⁻.[3][17][18]

-

Record the observations of dissolution for the acid and base tests, confirming the amphoteric nature of the hydroxide.

Conclusion

The amphoteric nature of this compound is a critical aspect of its chemistry, dictating its behavior in aqueous solutions. Its ability to react with both acids and bases allows for its synthesis via precipitation and its dissolution under varying pH conditions to form a range of gold(III) complexes. This behavior is not only of academic interest but also has practical implications in the preparation of gold-based catalysts and nanomaterials, where precise control over the dissolution and re-precipitation of gold species is paramount. The protocols and data presented herein provide a foundational guide for professionals working with this versatile compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Amphoteric hydroxides - PCC Group Product Portal [products.pcc.eu]

- 4. usbio.net [usbio.net]

- 5. inorganic chemistry - Decomposition of Gold Hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchmap.jp [researchmap.jp]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. This compound [chembk.com]

- 11. Au(OH)3 + 4 HCl → HAuCl4 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 12. Au(OH)3 + 3 HCl → AuCl3 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 13. Reactions involving gold have been of particular interest to alchemists. Consider the following reactions,Au(OH)3+4HCl⟶HAuCl4+3H2O , ΔH=−28kcalAu(OH)3+4HBr⟶HAuBr4+3H2O, ΔH=−36.8kcalIn an experiment there was an absorption of 0.44 kcal when one mole of HAuBr4 was mixed with 4 moles of HCl. Then the fraction HAuBr4 converted into HAuCl4 : (percentage conversion) [infinitylearn.com]

- 14. researchgate.net [researchgate.net]

- 15. Gold decoration of silica by decomposition of aqueous gold( iii ) hydroxide at low temperatures - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01032C [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. employees.oneonta.edu [employees.oneonta.edu]

Structural Analysis of Amorphous Gold(III) Hydroxide Precipitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the precipitate formed from the hydrolysis of Gold(III) complex ions in aqueous solutions has been generically referred to as "gold(III) hydroxide".[1][2][3] However, its precise composition—whether it is truly this compound, Au(OH)₃, or a hydrous Gold(III) oxide, Au₂O₃·nH₂O—has been a subject of uncertainty.[1][2][3][4] This ambiguity is significant, as this amorphous material serves as a critical precursor in the synthesis of gold-based catalysts and gold nanoparticles (AuNPs) used in various fields, including nanomedicine and drug delivery.[1][4] Understanding the exact local atomic structure and chemical nature of this amorphous precipitate is paramount for controlling the synthesis and properties of the resulting nanomaterials.

This technical guide provides an in-depth overview of the structural analysis of amorphous this compound. It consolidates findings from key characterization techniques, presents quantitative data in a structured format, details common experimental protocols, and visualizes the key chemical and experimental pathways.

Synthesis and Macroscopic Properties

The amorphous this compound precipitate is typically synthesized by increasing the pH of an aqueous solution containing a Gold(III) complex ion, such as tetrachloroaurate ([AuCl₄]⁻).[1][2][3] This is often achieved by adding a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a solution of chloroauric acid (HAuCl₄).[3][5] The resulting product is a brown, X-ray amorphous powder that is highly insoluble in water.[1][4][5]

Structural Characterization Techniques and Findings

The non-crystalline, or amorphous, nature of the precipitate necessitates the use of analytical techniques that can probe short-range atomic order rather than long-range crystallographic structure.

X-ray Diffraction (XRD)

XRD analysis is the primary method for confirming the amorphous nature of the material. Instead of sharp Bragg diffraction peaks characteristic of crystalline solids, the XRD pattern of the this compound precipitate shows only broad, diffuse humps.[3] This confirms the lack of long-range periodic atomic arrangement.[3][6]

Transmission Electron Microscopy (TEM)

TEM provides insights into the morphology and particle size of the precipitate. Studies show that the precipitate consists of spherical nanoparticles.[1][2][3][4] The average particle diameter is consistently reported to be approximately 9 nm.[1][2][3][4] While electron diffraction patterns can sometimes suggest slight crystallinity, this may be an artifact caused by dehydration to Au₂O₃ under the high vacuum of the microscope.[3]

Spectroscopic and Thermal Analyses

A combination of spectroscopic and thermal methods has been crucial in distinguishing between Au(OH)₃ and Au₂O₃·nH₂O.

-

¹⁹⁷Au Mössbauer and X-ray Absorption (XA) Spectroscopy: These techniques are powerful for determining the oxidation state and local coordination environment of the gold atoms. Analysis consistently indicates that the gold is in the +3 oxidation state, but these methods alone have difficulty definitively distinguishing between the hydroxide and the hydrous oxide forms.[1][3]

-

Thermogravimetry/Differential Thermal Analysis (TG/DTA): Thermal analysis has provided compelling evidence for the Au(OH)₃ composition. The TG/DTA curves show a distinct two-step weight loss process upon heating.[3]

-

Step 1: An initial weight loss corresponding to the dehydration of Au(OH)₃ to form Gold(III) oxide (Au₂O₃).

-

Step 2: A subsequent weight loss at a higher temperature corresponding to the thermal decomposition of Au₂O₃ into metallic gold (Au).[3] The observed percentage weight loss in each step aligns well with the theoretical values for the decomposition of Au(OH)₃, not Au₂O₃·nH₂O.[3]

-

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides quantitative information about the local atomic environment around the gold atoms, including bond distances and coordination numbers for the nearest atomic shells. Analysis of the Au L₃-edge EXAFS suggests a well-defined local structure where each gold atom is coordinated to oxygen atoms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for amorphous this compound precipitate.

Table 1: Physical and Morphological Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | Brown powder | [5] |

| Crystallinity | X-ray amorphous | [1][2][3][4] |

| Morphology | Spherical nanoparticles | [1][2][3][4] |

| Particle Diameter | ~9 nm | [1][2][3][4] |

| Solubility (298K) | 0.00120 g / 100 g H₂O |[2] |

Table 2: Thermal Decomposition Data from TG/DTA

| Decomposition Step | Reaction | Endothermic Peak | Observed Weight Loss | Theoretical Weight Loss (for Au(OH)₃) | Source(s) |

|---|---|---|---|---|---|

| 1 | 2Au(OH)₃ → Au₂O₃ + 3H₂O | ~310 K | 8.4% | 10.8% | [3] |

| 2 | Au₂O₃ → 2Au + ³/₂O₂ | ~570 K | 9.6% | 9.6% |[3] |

Table 3: First Shell EXAFS Fitting Parameters for Amorphous Au(OH)₃

| Scattering Path | Coordination Number (N) | Bond Length (R, Å) | Debye-Waller Factor (σ², Ų) | Source(s) |

|---|

| Au-O | 4 (fixed) | 1.97 | 0.0036 |[3] |

Proposed Local Structure

Based on the collective evidence from spectroscopic and thermal analyses, the precipitate is best described as Au(OH)₃. The EXAFS data, which indicates a coordination number of four for oxygen around each gold atom, supports a square planar [Au(OH)₄]⁻-like local geometry. This has led to the proposal that the amorphous structure consists of linear polymers of Au(III) centers bridged by hydroxyl groups .[1][2][3] This polymeric arrangement, lacking long-range order, is consistent with the material's amorphous nature observed in XRD.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental and chemical processes involved in the study of amorphous this compound.

Caption: General experimental workflow for Au(OH)₃ characterization.

Caption: Hydrolysis pathway of [AuCl₄]⁻ with increasing pH.

Caption: Thermal decomposition pathway of Au(OH)₃.

Experimental Protocols

The following sections provide generalized protocols for the key experiments discussed. Researchers should adapt these based on available instrumentation and specific sample characteristics.

Protocol 1: Synthesis of Amorphous this compound

-

Preparation of Solutions: Prepare an aqueous solution of chloroauric acid (HAuCl₄·4H₂O) and a separate aqueous solution of sodium carbonate (Na₂CO₃).

-

Precipitation: While vigorously stirring the Na₂CO₃ solution, slowly add the HAuCl₄ solution. A brown precipitate will form immediately.

-

Aging: Continue to stir the mixture for a period of 8-12 hours at room temperature to ensure complete reaction.

-

Washing: Filter the precipitate using a sub-micron membrane filter (e.g., 0.20 µm). Wash the collected solid repeatedly with deionized water to remove residual ions.

-

Drying: Freeze-dry the washed precipitate under vacuum to obtain a fine, brown powder. Store the sample in a desiccator.[3]

Protocol 2: X-ray Diffraction (XRD) Analysis

-

Sample Preparation: Gently press the dried Au(OH)₃ powder into a low-background sample holder.

-

Instrumentation: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 20° to 80°.

-

Scan Parameters: Use a step size of 0.02° and a scan rate of 2°/minute.

-

Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or broad humps (amorphous).[3]

Protocol 3: Transmission Electron Microscopy (TEM) Imaging

-

Sample Preparation: Disperse a small amount of the Au(OH)₃ powder in ethanol via sonication.

-

Grid Preparation: Place a single drop of the dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely in air.

-

Imaging: Insert the grid into the TEM and operate at an accelerating voltage of ~200 kV.

-

Data Collection: Acquire bright-field images to determine particle morphology and size distribution. Acquire selected area electron diffraction (SAED) patterns to assess crystallinity.

Protocol 4: X-ray Absorption Spectroscopy (XAS) Analysis

-

Sample Preparation: For transmission mode EXAFS, mix the Au(OH)₃ powder with an inert binder (e.g., boron nitride) and press it into a pellet of uniform thickness. The amount should be calculated to achieve an appropriate absorption edge step.[7]

-

Data Collection: Collect data at a synchrotron radiation facility at the Au L₃-edge. Simultaneously measure a gold foil reference for energy calibration.

-

Data Processing: Subtract the pre-edge and post-edge backgrounds from the absorption spectra and normalize the data to extract the EXAFS (χ(k)) function.

-

Analysis: Perform a Fourier transform of the k-weighted χ(k) data to obtain the radial distribution function. Fit the first coordination shell (Au-O) using theoretical standards to determine the coordination number, bond distance, and Debye-Waller factor.[7][8]

Protocol 5: Thermogravimetric/Differential Thermal Analysis (TG/DTA)

-

Sample Preparation: Place a precisely weighed amount (5-10 mg) of the dried Au(OH)₃ powder into an alumina crucible.

-

Instrumentation: Use a simultaneous TG/DTA instrument.

-

Analysis Conditions: Heat the sample from room temperature to ~775 K at a constant heating rate (e.g., 10 K/min) under an inert atmosphere (e.g., flowing nitrogen or helium).

-

Data Analysis: Analyze the resulting TG curve for percentage weight loss at different temperature ranges and the DTA curve for corresponding endothermic or exothermic events.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. researchmap.jp [researchmap.jp]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. hasyweb.desy.de [hasyweb.desy.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. anorg.chem.uu.nl [anorg.chem.uu.nl]

Stability of Colloidal Gold(III) Hydroxide Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of colloidal Gold(III) hydroxide, a critical precursor in the synthesis of gold-based nanomaterials for research, catalysis, and drug delivery applications. Often considered a transient species, the stability of colloidal Au(OH)₃ is paramount in controlling the morphology and properties of the resulting gold nanoparticles. This document outlines the core principles of its formation, the factors governing its stability, and the experimental protocols for its characterization.

Introduction: The Nature of Colloidal this compound

Colloidal this compound, often represented as Au(OH)₃, is typically formed through the hydrolysis of a Gold(III) salt, most commonly tetrachloroauric acid (HAuCl₄), in an alkaline medium. It is crucial to note that the exact nature of this species is a subject of discussion in the scientific community, with some studies suggesting it exists as a hydrated gold(III) oxide (Au₂O₃·nH₂O). For the purposes of this guide, we will refer to it as this compound. The stability of these colloidal solutions is a key factor in their application, as they are prone to decomposition to form metallic gold nanoparticles (AuNPs). This inherent instability is both a challenge for its isolation and a useful property for controlled nanoparticle synthesis.

Synthesis and Formation Pathway

The primary method for synthesizing colloidal this compound is through the controlled precipitation of a Gold(III) precursor with a base. The overall reaction is as follows:

HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O[1]

The formation of the colloid is a result of the successive hydrolysis of the [AuCl₄]⁻ complex ion as the pH increases, leading to the formation of various aquachloro-hydroxo species before precipitating as Au(OH)₃.

Caption: Formation of colloidal this compound.

Factors Influencing the Stability of Colloidal this compound

The stability of colloidal this compound is transient and influenced by several key parameters. Understanding and controlling these factors are essential for reproducible synthesis of gold nanomaterials.

-

pH: The pH of the solution is the most critical factor. This compound precipitates in a pH range of approximately 6 to 10. Below this range, the precursor gold salt remains dissolved, while at higher pH values, the Au(OH)₃ can redissolve to form aurate ions (AuO₂⁻).

-

Temperature: Elevated temperatures promote the decomposition of this compound into metallic gold nanoparticles. This decomposition can occur even at temperatures slightly above the freezing point of water. The rate of decomposition increases with increasing temperature.

-

Stabilizing Agents: While many studies focus on stabilizing the resulting gold nanoparticles, the use of stabilizers for the this compound colloid itself is less common due to its inherent instability. However, certain polymers or capping agents can influence the initial precipitation and subsequent conversion to AuNPs.

Caption: Key factors influencing colloid stability.

Quantitative Data on this compound Properties and Stability

Direct quantitative data on the stability of colloidal this compound, such as zeta potential as a function of pH, is scarce in the literature due to its transient nature. However, related physical properties and decomposition data have been reported.

| Property | Value | Conditions | Reference |

| Chemical Composition | Determined to be Au(OH)₃ | Precipitate from [AuCl₄]⁻ and base | [2] |

| Particle Size | Approximately 9 nm (spherical) | Precipitated solid | [2] |

| Solubility in Water | 0.00120 g / 100 g H₂O | 298 K (25 °C) | [2] |

| Decomposition Temp. | Dehydrates above 140 °C to Au₂O₃ | Thermal decomposition | [3] |

| Decomposition Temp. | T₅₀% ≈ 425 K (152 °C) for hydrated form | Thermal decomposition | [1] |

| Decomposition Temp. | T₅₀% ≈ 560 K (287 °C) for amorphous form | Thermal decomposition | [1] |

| Decomposition Temp. | T₅₀% ≈ 610 K (337 °C) for crystalline form | Thermal decomposition | [1] |

| Aqueous Decomposition | Spontaneous above the freezing point of water | Aqueous/water-enriched colloids | [4][5] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and stability assessment of colloidal this compound.

Synthesis of Colloidal this compound

Objective: To prepare a colloidal solution of this compound for stability studies.

Materials:

-

Tetrachloroauric acid (HAuCl₄) solution (e.g., 1 mM)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Place a known volume of the HAuCl₄ solution into a clean beaker with a magnetic stir bar.

-

Begin stirring the solution at a moderate speed.

-

Slowly add the NaOH solution dropwise while continuously monitoring the pH of the solution with a calibrated pH meter.

-

Continue adding NaOH until the desired pH for precipitation (typically between 7 and 9) is reached. A color change and the formation of a precipitate should be observed.

-

Allow the solution to stir for a predetermined amount of time (e.g., 30 minutes) to ensure complete reaction.

-

The resulting colloidal suspension is now ready for characterization and stability testing.

Assessment of Colloidal Stability

Objective: To monitor the stability of the prepared colloidal this compound solution over time and under different conditions (e.g., temperature).

Instrumentation:

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Procedure:

-

Immediately after synthesis, take an aliquot of the colloidal this compound solution for initial characterization.

-

UV-Vis Spectroscopy: Measure the absorbance spectrum. Initially, there should be no significant surface plasmon resonance (SPR) peak in the 500-600 nm range. The appearance and growth of a peak in this region over time indicates the formation of gold nanoparticles, signifying the decomposition of the hydroxide colloid.

-

Dynamic Light Scattering (DLS): Measure the initial particle size distribution and zeta potential.

-

-

Divide the remaining colloidal solution into different sample containers to test stability under various conditions (e.g., different temperatures: room temperature, 40 °C, 60 °C).

-

At regular time intervals (e.g., every hour for the first few hours, then at longer intervals), take aliquots from each sample and repeat the UV-Vis and DLS measurements.

-

Data Analysis:

-

Plot the change in the SPR peak absorbance at its maximum wavelength versus time for each condition. A steeper slope indicates faster decomposition and lower stability.

-

Plot the change in the average particle size (hydrodynamic diameter) and polydispersity index (PDI) versus time. An increase in particle size can indicate aggregation or the formation and growth of AuNPs.

-

Plot the change in zeta potential over time. A zeta potential close to zero suggests low electrostatic repulsion and a higher tendency for aggregation.

-

Caption: Workflow for assessing colloid stability.

Application in Drug Development

While colloidal this compound itself is not directly used in drug delivery due to its instability, its role as a precursor to gold nanoparticles is of significant interest to drug development professionals. The ability to control the decomposition of Au(OH)₃ allows for the synthesis of AuNPs with specific sizes and shapes, which are crucial for their function as drug delivery vectors. By carefully tuning the stability of the initial colloid, researchers can influence the final nanoparticle characteristics, which in turn affect their biodistribution, cellular uptake, and drug-release profiles. The AuNPs can then be functionalized with targeting ligands and therapeutic agents for targeted cancer therapy and other biomedical applications.

Conclusion

The stability of colloidal this compound is a complex and critical aspect of its chemistry, primarily characterized by its tendency to decompose into gold nanoparticles. This guide has provided a comprehensive overview of the factors influencing this stability, including pH and temperature, and has outlined experimental protocols for its synthesis and characterization. For researchers and professionals in drug development, a thorough understanding of the transient nature of colloidal this compound is essential for the controlled and reproducible synthesis of gold nanoparticles with desired properties for advanced therapeutic applications.

References

- 1. hasyweb.desy.de [hasyweb.desy.de]

- 2. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the Size Distribution of Metallic Colloids from Extinction Spectroscopy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Gold decoration of silica by decomposition of aqueous this compound at low temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Gold(III) Hydroxide from Gold Chloride Precursors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gold(III) hydroxide, Au(OH)₃, also known as auric acid, is a critical precursor in the synthesis of various gold compounds, catalysts, and nanomaterials.[1][2][3] Its applications span from medicine and gold plating to the fabrication of advanced electronics.[1][3] This document provides an in-depth technical guide on the synthesis of this compound from common gold chloride precursors, namely chloroauric acid (HAuCl₄) and gold(III) chloride (AuCl₃). It offers detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying chemical pathways and workflows. This guide is intended to serve as a comprehensive resource for scientific professionals engaged in chemical synthesis and drug development.

Introduction to this compound

This compound is an inorganic compound where gold exists in the +3 oxidation state.[2] It typically presents as a vivid dark yellow to brown amorphous powder.[2][4] The compound is highly insoluble in water but will dissolve in excess alkali to form aurate salts (e.g., NaAuO₂) or in strong acids.[5][6][7] Thermally, it is unstable and dehydrates to gold(III) oxide (Au₂O₃) at temperatures above 140°C.[1][2][3] The unique chemical properties of this compound make it an essential starting material for preparing supported gold catalysts and a variety of gold-based compounds for research and pharmaceutical applications.[1]

Gold Chloride Precursors

The most common and stable gold chloride precursors for the synthesis of this compound are:

-

Chloroauric Acid (HAuCl₄): Also referred to as tetrachloroauric(III) acid, this is the primary precursor, typically formed by dissolving gold metal in aqua regia.[8] It is commercially available as a hydrate (HAuCl₄·nH₂O) and is highly soluble in water, forming the tetrachloroaurate anion, [AuCl₄]⁻.

-

Gold(III) Chloride (AuCl₃): This compound exists as a dimer (Au₂Cl₆) in its solid state.[5] While also a viable precursor, it is hygroscopic and reacts with water to form acidic hydrates and the conjugate base [AuCl₃(OH)]⁻.[5][7]

Synthesis Principles: Hydrolysis and Precipitation

The core principle behind the synthesis of this compound from gold chloride precursors is the hydrolysis of the tetrachloroaurate(III) ion, [AuCl₄]⁻, induced by a change in pH.[9][10] The overall process can be described as follows:

-

Precursor Dissolution: The gold chloride precursor is dissolved in an aqueous solution.

-

Hydrolysis: Upon the addition of an alkali (base), the chloride ligands surrounding the gold ion are successively replaced by hydroxide ions. This proceeds through a series of aquahydroxogold(III) complexes (e.g., [AuCl₄₋ₙ(OH)ₙ]⁻).[2][11]

-

Precipitation: When the solution becomes sufficiently alkaline, the solubility limit is exceeded, and this compound precipitates out of the solution as a solid.

The general chemical reaction when using chloroauric acid and sodium hydroxide is: HAuCl₄ + 4NaOH → Au(OH)₃(s) + 4NaCl + H₂O[1]

Quantitative Data Summary

The following tables summarize key properties and synthesis-related data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Au(OH)₃ or H₃AuO₃ | [1][2] |

| Molar Mass | 247.99 g/mol | [3] |

| Appearance | Vivid, dark yellow crystals to brown powder | [2][3][4] |

| Decomposition Temp. | >140 °C (dehydrates to Au₂O₃) | [1][2][3] |

| Solubility (Water, 298K) | 0.00120 g / 100 g H₂O | [4] |

| Solubility (Molar) | Stable (red) form: 2.5 × 10⁻⁸ mol/L |[12] |

Table 2: Summary of Synthesis Parameters and Reported Data

| Precursor | Base Used | Key Observations | Reported Yield | Source(s) |

|---|---|---|---|---|

| HAuCl₄·4H₂O | Sodium Carbonate (Na₂CO₃) | Brown powder precipitate; amorphous structure; ~9 nm spherical particles. | Not specified | [4] |

| HAuCl₄ | Sodium Hydroxide (NaOH) | Standard precipitation reaction. | Not specified | [1][5] |

| KAuCl₄·½H₂O | Sodium Carbonate (Na₂CO₃) | Orangey color changes to a brownish powder within ~1 hour. | ~39% (unoptimized) | [13] |

| HAuCl₄ | Alkali Hydroxide | Multi-step process involving precipitation, washing, and redissolving for purification. | Not specified |[14] |

Experimental Protocols

Safety Precaution: Always handle gold compounds and strong acids/bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis from Chloroauric Acid using Sodium Hydroxide

This protocol is based on the widely cited reaction between chloroauric acid and a strong base.[1][5]

-

Prepare Precursor Solution:

-

Accurately weigh a desired amount of chloroauric acid hydrate (e.g., HAuCl₄·3H₂O).

-

Dissolve it in deionized water to create a stock solution of a known concentration (e.g., 10 mM).

-

-

Prepare Base Solution:

-

Prepare a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.

-

-

Precipitation:

-

Place the chloroauric acid solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the 1.0 M NaOH solution dropwise to the stirring gold solution. A precipitate of this compound will begin to form.

-

Continue adding NaOH until the pH of the solution is between 7 and 8. Monitor the pH using a calibrated pH meter. Avoid adding a large excess of NaOH, as Au(OH)₃ can redissolve to form sodium aurate.[5][6]

-

-

Isolation and Purification:

-

Allow the precipitate to settle for several hours or centrifuge the mixture to pellet the solid.

-

Carefully decant the supernatant liquid, which contains dissolved sodium chloride.

-

Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step at least three times to remove residual chloride and sodium ions.

-

After the final wash, freeze-dry the solid or dry it in a desiccator under vacuum at room temperature to obtain the final Au(OH)₃ powder.

-

Protocol 2: Synthesis from Chloroauric Acid using Sodium Carbonate

This method uses a weaker base, which can offer better control over the precipitation process.[4]

-

Prepare Precursor Solution:

-

Prepare a solution of chloroauric acid (e.g., 4 g of HAuCl₄·4H₂O in 50 cm³ of deionized water).[4]

-

-

Prepare Base Solution:

-

Prepare a solution of sodium carbonate (e.g., 2 g of anhydrous Na₂CO₃ in 100 cm³ of deionized water).[4]

-

-

Precipitation:

-

Place the sodium carbonate solution in a beaker with a magnetic stir bar.

-

While stirring vigorously, slowly add the chloroauric acid solution to the sodium carbonate solution. A brown precipitate will form.[4]

-

Continue stirring the mixture at room temperature for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[4]

-

-

Isolation and Purification:

Visualizations: Pathways and Workflows

Chemical Synthesis Pathway

The following diagram illustrates the stepwise hydrolysis and precipitation of this compound from the tetrachloroaurate anion.

Caption: Ligand exchange pathway from [AuCl₄]⁻ to Au(OH)₃.

Experimental Workflow

This diagram outlines the general laboratory procedure for synthesizing and isolating this compound.

Caption: General experimental workflow for Au(OH)₃ synthesis.

Conceptual Drug Development Workflow

For the target audience in drug development, this diagram shows a conceptual path for evaluating a newly synthesized gold compound.

Caption: Conceptual workflow for preclinical drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. researchmap.jp [researchmap.jp]

- 5. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Gold(III) chloride [dlab.epfl.ch]

- 7. Gold(III) chloride [samplecontents.library.ph]

- 8. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. JP2001048537A - Gold compound solution and method for producing the gold compound solution - Google Patents [patents.google.com]

An In-depth Technical Guide on the Electrochemical Properties of Aquahydroxogold(III) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of aquahydroxogold(III) complexes. Gold(III) complexes are of significant interest in medicinal chemistry and catalysis, and understanding their electrochemical behavior, including stability, redox potentials, and reaction mechanisms, is crucial for the rational design of new drugs and catalysts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental chemical processes involved.

Quantitative Electrochemical Data

The electrochemical behavior of aquahydroxogold(III) complexes is intrinsically linked to the pH of the aqueous solution, which dictates the speciation of the complexes. The successive deprotonation of the coordinated water molecules leads to a series of aquahydroxogold(III) species. The following tables summarize the key thermodynamic and electrochemical parameters for these complexes.

Table 1: Protonation Constants and Solubility of Gold(III) Hydroxide Species [1]

| Equilibrium | log K (25 °C, I ≈ 0) |

| [Au(OH)₄]⁻ + H⁺ ⇌ [Au(OH)₃(H₂O)]⁰ | 3.0 ± 0.1 |

| [Au(OH)₃(H₂O)]⁰ + H⁺ ⇌ [Au(OH)₂(H₂O)₂]⁺ | 1.8 ± 0.2 |

| Species | Solubility (mol/L) |

| Stable (red) this compound (Au₂O₃·xH₂O) | 2.5 × 10⁻⁸ |

| Least Stable (white) this compound | 2.5 × 10⁻⁵ |

Table 2: Standard Reduction Potentials of Gold Species

| Half-Reaction | Standard Potential (E⁰, V vs. SHE) |

| Au³⁺ + 3e⁻ ⇌ Au(s) | 1.52[2] |

| [AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻ | 1.002[2] |

| Au³⁺ + 2e⁻ ⇌ Au⁺ | 1.36[2] |

| [Au(OH)₂(H₂O)₂]⁺ + 3e⁻ ⇌ Au(s) + 2OH⁻ + 2H₂O | 1.50[1] |

| [Au(OH)₄]⁻ + 3e⁻ ⇌ Au(s) + 4OH⁻ | ~0.60 |

Signaling Pathways and Logical Relationships

The speciation and electrochemical behavior of gold(III) in aqueous solution are governed by pH-dependent hydrolysis and redox equilibria. These relationships can be effectively visualized using diagrams.

Hydrolysis Pathway of Aquagold(III)

The fully aquated gold(III) ion, [Au(H₂O)₄]³⁺, is a strong acid and undergoes stepwise deprotonation of its coordinated water ligands as the pH increases. This process is a series of equilibria, leading to the formation of various aquahydroxogold(III) complexes.

Caption: Stepwise hydrolysis of the aquagold(III) ion.

Electrochemical Reduction of Aquahydroxogold(III)

The aquahydroxogold(III) complexes can be electrochemically reduced to elemental gold. The overall reaction involves the transfer of three electrons. The specific pathway can be influenced by the dominant gold(III) species in solution at a given pH.

Caption: General electrochemical reduction of Au(III) to Au(0).

Experimental Protocols

The study of the electrochemical properties of aquahydroxogold(III) complexes primarily relies on voltammetric techniques, with cyclic voltammetry being the most common.

Preparation of Aquahydroxogold(III) Solutions

A stock solution of a specific aquahydroxogold(III) species can be prepared by carefully adjusting the pH of a solution of a gold(III) salt, such as HAuCl₄.

Materials:

-

HAuCl₄ solution (e.g., 0.1 M)

-

Perchloric acid (HClO₄)

-

Sodium hydroxide (NaOH) solution (carbonate-free)

-

High-purity water

-

pH meter

Procedure:

-

To prepare a solution dominated by a specific aquahydroxogold(III) species, start with a known concentration of HAuCl₄ solution.

-

To obtain the more aquated species like [Au(OH)₂(H₂O)₂]⁺, carefully add perchloric acid to a solution of Na[Au(OH)₄] while monitoring the pH. For concentrations of HAuCl₄ up to 1.5 x 10⁻³ mol/L and a perchloric acid concentration between 1 and 8 mol/L, [Au(OH)₂(H₂O)₂]⁺ is the predominant species.[1]

-

To obtain the more hydroxylated species like [Au(OH)₄]⁻, a solution of HAuCl₄ can be titrated with a carbonate-free NaOH solution until the desired pH is reached, where [Au(OH)₄]⁻ is the major species (typically at pH > 4).[1]

-

The ionic strength of the solution should be maintained at a constant value using a non-complexing electrolyte like NaClO₄ for accurate and reproducible measurements.

Cyclic Voltammetry for Speciation and Redox Potential Determination

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of the different aquahydroxogold(III) species and to determine their reduction potentials.

Experimental Setup:

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode setup is standard.

-

Working Electrode: A glassy carbon electrode (GCE) or a gold electrode is commonly used. The electrode surface must be meticulously cleaned and polished before each experiment.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

Electrolyte Solution: The prepared solution of the aquahydroxogold(III) complex in a supporting electrolyte (e.g., NaClO₄). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment and maintained under an inert atmosphere during the measurement.

Typical CV Parameters:

-

Potential Range: The potential window should be wide enough to observe the reduction of the Au(III) species and the subsequent oxidation of the deposited gold. A typical range might be from approximately +1.2 V to -0.4 V (vs. SCE).

-

Scan Rate: A range of scan rates (e.g., 10, 20, 50, 100, 200 mV/s) should be investigated to assess the nature of the electrochemical process (e.g., diffusion-controlled, adsorption-controlled).

-

Temperature: Measurements are typically performed at a constant temperature, often 25 °C.

Data Analysis: The resulting cyclic voltammogram will show a cathodic peak corresponding to the reduction of the Au(III) species to Au(0) and an anodic peak on the reverse scan corresponding to the stripping (oxidation) of the deposited gold. The peak potentials and currents provide information about the reduction potential, the number of electrons transferred, and the kinetics of the electrode reaction. By performing CV at different pH values, the pH-dependent redox behavior of the aquahydroxogold(III) system can be elucidated.

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates a typical workflow for the electrochemical analysis of aquahydroxogold(III) complexes.

Caption: Workflow for electrochemical analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Gold(III) Hydroxide as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of gold nanoparticles (AuNPs) utilizing gold(III) hydroxide (Au(OH)₃) as a precursor. This method offers the advantage of producing AuNPs in a neutral pH environment, which can be beneficial for biological applications where the presence of certain ions, such as chloride, may be undesirable. The protocol is based on the use of a non-toxic triblock copolymer that serves as both a reducing and stabilizing agent.

Introduction

The synthesis of gold nanoparticles is a cornerstone of nanotechnology, with applications ranging from diagnostics and therapeutics to catalysis and electronics.[1][2][3][4] While the most common precursor for AuNP synthesis is chloroauric acid (HAuCl₄), the resulting colloidal solutions can contain residual chloride ions that may interfere with subsequent surface functionalization or biological interactions.[5] The use of this compound as a precursor circumvents this issue, allowing for the synthesis of AuNPs in a milder, near-neutral pH aqueous medium.[5]

This protocol details a method for synthesizing AuNPs from Au(OH)₃ using a triblock copolymer. These polymers, such as those from the Pluronic® family (PEO-PPO-PEO), are known to act as effective reducing and stabilizing agents in nanoparticle synthesis.[1][6][7][8] The synthesis is carried out under gentle heating, with the final nanoparticle size being dependent on the reaction temperature.[5]

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for the synthesis and characterization of gold nanoparticles from a this compound precursor.

Materials and Equipment

-

Precursor: this compound (Au(OH)₃)

-

Reducing and Stabilizing Agent: Non-toxic triblock copolymer (e.g., Pluronic® F127)

-

Solvent: Deionized water

-

Glassware: Round-bottom flask, condenser, magnetic stir bar

-

Heating and Stirring: Heating mantle with a magnetic stirrer, and a temperature controller

-

Characterization Equipment:

-

UV-Vis Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

Dynamic Light Scattering (DLS) instrument

-

Synthesis Protocol

-

Preparation of the Reaction Mixture:

-

In a clean round-bottom flask, suspend the desired amount of this compound in deionized water.

-

Add the triblock copolymer to the suspension. The concentration of the copolymer will influence the size and stability of the resulting nanoparticles.

-

The pH of the solution should be approximately 7.[5]

-

-

Reaction Conditions:

-

Place the flask in the heating mantle on a magnetic stirrer and attach the condenser.

-

Begin stirring the mixture to ensure a homogeneous suspension.

-

Heat the reaction mixture to the desired temperature (e.g., 60°C or 80°C) and maintain this temperature for the duration of the reaction. The reaction time will influence the completion of the nanoparticle formation.[5]

-

-

Monitoring the Reaction:

-

The formation of gold nanoparticles is indicated by a color change in the solution, typically from a colorless or pale yellow suspension to a ruby red or purple solution.

-

The progress of the reaction can be monitored by taking small aliquots of the solution at different time points and measuring their UV-Vis absorption spectrum. The appearance and evolution of the surface plasmon resonance (SPR) peak, typically between 520-550 nm for spherical AuNPs, confirms nanoparticle formation.

-

-

Purification of Gold Nanoparticles (Optional):

-

To remove any excess triblock copolymer and unreacted precursor, the synthesized AuNP solution can be purified by centrifugation.

-

Centrifuge the solution at a speed sufficient to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat this washing step two to three times.

-